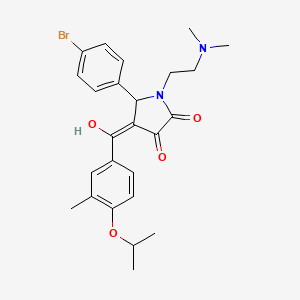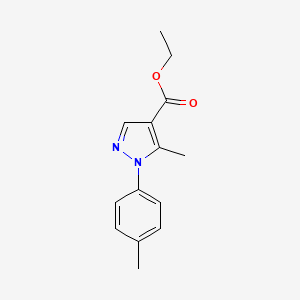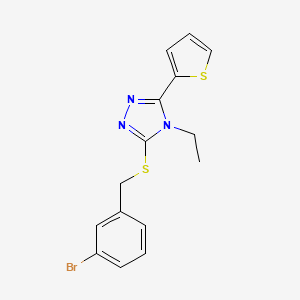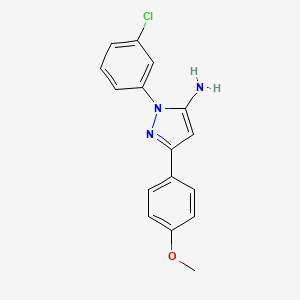
5-(4-Bromophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-溴苯基)-1-(2-(二甲基氨基)乙基)-3-羟基-4-(4-异丙氧基-3-甲基苯甲酰基)-1H-吡咯-2(5H)-酮是一种复杂的 有机化合物,具有独特的结构,结合了多种官能团。
准备方法
合成路线和反应条件
5-(4-溴苯基)-1-(2-(二甲基氨基)乙基)-3-羟基-4-(4-异丙氧基-3-甲基苯甲酰基)-1H-吡咯-2(5H)-酮的合成通常涉及多个步骤:
吡咯环的形成: 吡咯环可以通过Paal-Knorr反应合成,其中1,4-二羰基化合物与胺反应。
溴苯基的引入: 溴苯基可以通过Suzuki偶联反应引入,其中溴苯衍生物在钯催化剂的存在下与硼酸反应。
二甲基氨基乙基的连接: 这可以通过烷基化反应实现,其中二甲基氨基乙基卤化物与吡咯环反应。
羟基的添加: 羟基可以通过羟基化反应引入,通常使用过氧化氢等羟基化剂。
异丙氧基-甲基苯甲酰基的掺入: 此步骤涉及酯化反应,其中异丙氧基-甲基苯甲酸与羟基化的吡咯衍生物反应。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以最大限度地提高产率并降低成本。这可能包括使用连续流动反应器、高通量催化剂筛选和先进的纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在羟基处,形成酮或醛。
还原: 还原反应可以在羰基处发生,将其转化为醇。
取代: 溴苯基可以参与亲核取代反应,其中溴原子被其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 胺、硫醇或醇盐等亲核试剂可用于取代反应。
主要产物
氧化: 形成酮或醛。
还原: 形成醇。
取代: 形成取代的苯基衍生物。
科学研究应用
化学
有机合成: 该化合物可用作合成更复杂分子的中间体。
催化: 它可以作为催化反应中的配体。
生物
生物化学研究: 该化合物可用于研究酶相互作用和代谢途径。
医药
药物开发:
工业
材料科学: 该化合物可用于开发具有特定性能的新材料。
作用机制
5-(4-溴苯基)-1-(2-(二甲基氨基)乙基)-3-羟基-4-(4-异丙氧基-3-甲基苯甲酰基)-1H-吡咯-2(5H)-酮的作用机制涉及与各种分子靶标的相互作用。这些可能包括:
酶: 抑制或激活特定酶。
受体: 与受体结合并调节其活性。
途径: 影响生化途径,例如信号转导或代谢途径。
相似化合物的比较
类似化合物
- 5-(4-氯苯基)-1-(2-(二甲基氨基)乙基)-3-羟基-4-(4-异丙氧基-3-甲基苯甲酰基)-1H-吡咯-2(5H)-酮
- 5-(4-氟苯基)-1-(2-(二甲基氨基)乙基)-3-羟基-4-(4-异丙氧基-3-甲基苯甲酰基)-1H-吡咯-2(5H)-酮
独特性
- 溴取代: 与氯或氟取代相比,溴苯基中存在溴原子会显著影响化合物的反应性和相互作用。
- 官能团: 该化合物中官能团的组合提供了独特的化学和生物学性质。
属性
CAS 编号 |
371225-07-9 |
|---|---|
分子式 |
C25H29BrN2O4 |
分子量 |
501.4 g/mol |
IUPAC 名称 |
(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29BrN2O4/c1-15(2)32-20-11-8-18(14-16(20)3)23(29)21-22(17-6-9-19(26)10-7-17)28(13-12-27(4)5)25(31)24(21)30/h6-11,14-15,22,29H,12-13H2,1-5H3/b23-21+ |
InChI 键 |
HNDGKNADYXXFSM-XTQSDGFTSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)/O)OC(C)C |
规范 SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12020291.png)
![[4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12020293.png)
![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12020307.png)



![2-Methoxyethyl 2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12020333.png)
![4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[4-(isopentyloxy)-3-methoxyphenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020340.png)

![N'-{6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide](/img/structure/B12020347.png)



